3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine
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Overview
Description
3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a pyridine ring, and an azetidine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the azetidine and pyridine moieties.
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs high-yielding and scalable methods. For example, the use of microwave-assisted synthesis and novel catalysts can significantly reduce reaction times and improve yields . Additionally, one-pot multi-component reactions are also utilized to streamline the synthesis process and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives are known for their antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidines: These compounds have a similar fused ring structure and are studied for their therapeutic potential.
Uniqueness
3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine is unique due to the presence of the azetidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for enhanced binding affinity to molecular targets and improved pharmacokinetic properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-12(6-16-4-1)20-9-11-7-19(8-11)14-13-3-5-21-15(13)18-10-17-14/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOLKUIAGRRPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CSC3=NC=N2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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